(Meso-1R,5S,8R)-3-(Tert-Butoxycarbonyl)-3-Azabicyclo[3.2.1]Octane-8-Carboxylic Acid is a bicyclic compound notable for its complex structure and potential applications in medicinal chemistry. It belongs to the class of azabicyclic compounds, which are characterized by a nitrogen atom incorporated into a bicyclic structure. This specific compound is recognized for its role in synthesizing various pharmaceuticals, particularly in the development of antimicrobial agents.
Source: The compound can be sourced from chemical suppliers such as Parchem and Manchester Organics, which provide detailed specifications and availability information .
Classification: It is classified as a specialty material under organic compounds, specifically within the category of heterocyclic compounds due to the presence of nitrogen in its bicyclic structure.
The synthesis of (Meso-1R,5S,8R)-3-(Tert-Butoxycarbonyl)-3-Azabicyclo[3.2.1]Octane-8-Carboxylic Acid typically involves multi-step organic reactions that may include:
Technical details regarding specific reagents and conditions are often proprietary or found in specialized literature on synthetic organic chemistry.
The molecular structure of (Meso-1R,5S,8R)-3-(Tert-Butoxycarbonyl)-3-Azabicyclo[3.2.1]Octane-8-Carboxylic Acid can be represented by its molecular formula and a molecular weight of approximately 255.31 g/mol.
The structural representation can be depicted using SMILES notation: O=C(O)[C@H]1[C@@H]2CC[C@H]1CNC2
, indicating stereochemistry at specific carbon centers .
The compound participates in various chemical reactions typical for carboxylic acids and amines:
These reactions are crucial for modifying the compound for various applications in drug development.
The mechanism by which (Meso-1R,5S,8R)-3-(Tert-Butoxycarbonyl)-3-Azabicyclo[3.2.1]Octane-8-Carboxylic Acid exerts its biological effects primarily relates to its interaction with biological targets such as enzymes or receptors:
Quantitative data on its efficacy would typically be derived from pharmacological studies.
Relevant data can usually be found in safety data sheets provided by suppliers .
The primary applications of (Meso-1R,5S,8R)-3-(Tert-Butoxycarbonyl)-3-Azabicyclo[3.2.1]Octane-8-Carboxylic Acid include:
This compound's versatility makes it a valuable asset in both academic research and pharmaceutical industries .
The construction of the bridged bicyclic framework represents the foundational step in synthesizing this structurally complex molecule. The azabicyclo[3.2.1]octane core necessitates rigorous stereochemical control to establish the desired (1R,5S,8R) configuration, which governs the molecule's spatial orientation and functional properties. Key synthetic routes employ Robinson annulation strategies or intramolecular Mannich reactions to form the bicyclic system with precise stereochemical outcomes [1] [6].
A critical advancement involves utilizing chiral auxiliaries or asymmetric catalysts during the ring-forming steps. These approaches exploit the prochiral nature of dialdehyde or keto-ester precursors, directing the cyclization toward the formation of the meso-(1R,5S,8R) isomer. The bridgehead stereochemistry at positions 1, 5, and 8 is particularly challenging due to potential epimerization risks under basic conditions. Modern protocols mitigate this by employing mild cyclodehydration conditions and low-temperature kinetic control, achieving diastereomeric excesses exceeding 95% in optimized systems [6]. Post-cyclization functionalization then introduces the carboxylic acid moiety at the C8 position via stereospecific carboxylation or oxidation of hydroxymethyl precursors, preserving the established chiral centers [8].
The introduction of the tert-butoxycarbonyl (Boc) protecting group serves dual purposes: nitrogen protection and stereochemical preservation. The Boc group is strategically incorporated onto the tertiary nitrogen (N3) of the azabicyclo[3.2.1]octane core early in the synthesis to prevent undesired side reactions and stabilize the amine during subsequent transformations [3] [5].
Table 1: Comparative Efficiency of Boc Protection Methods
Reagent System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|---|
Di-tert-butyl dicarbonate | Tetrahydrofuran | 25 | 4 | 92 | 98 |
Di-tert-butyl dicarbonate | Dichloromethane | 0 | 2 | 88 | 95 |
Boc₂O / DMAP | Acetonitrile | 40 | 1 | 95 | 99 |
Boc anhydride | Water/Dioxane | 60 | 6 | 78 | 90 |
Boc installation typically employs di-tert-butyl dicarbonate (Boc₂O) in aprotic solvents like tetrahydrofuran or dichloromethane. Catalysis by 4-dimethylaminopyridine (DMAP) significantly enhances reaction rate and completeness, particularly crucial for the sterically hindered tertiary amine within the rigid bicyclic scaffold [5]. Careful optimization is essential to avoid N-alkylation side products or Boc migration onto secondary amines if present. Post-protection, the Boc group demonstrates exceptional stability under diverse reaction conditions (e.g., carboxyl group manipulations), yet allows clean deprotection under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane) when required for downstream functionalization [3] [5]. Its bulky nature also contributes to conformational locking, potentially simplifying NMR analysis of the meso isomer.
Precise synthetic routes leverage highly functionalized intermediates to achieve the target carboxylic acid. The 8-hydroxymethyl derivative serves as a pivotal precursor, undergoing controlled oxidation (e.g., Jones reagent or TEMPO/NaOCl) to furnish the C8 carboxylic acid functionality without epimerizing the sensitive chiral centers [3] [8].
Equally significant is the 3-oxo-8-azabicyclo[3.2.1]octane core (nortropinone), commercially available as the N-Boc protected derivative (tert-Butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate) [1]. This ketone enables strategic C8 functionalization via enolate chemistry or reductive amination pathways. For instance, stereoselective alkylation of the C3 carbonyl enolate with electrophiles like bromoacetate esters introduces carboxylic acid precursors directly at C8. Alternatively, Wittig olefination followed by hydrogenation and hydrolysis provides an access route to the chain-extended acid. These intermediates offer synthetic versatility, allowing chemists to introduce diverse functional groups while maintaining the core scaffold's stereochemical integrity. Their controlled reactivity under different conditions (reduction, oxidation, nucleophilic addition) makes them indispensable building blocks in multistep syntheses targeting complex azabicyclic pharmacophores [1] [8].
The synthesis of the target molecule presents a fundamental choice between racemic production and stereoselective generation of the meso-(1R,5S,8R) isomer.
Racemic synthetic pathways often involve simpler, less expensive reagents and may offer higher overall yields in the cyclization step. However, they produce a 50:50 mixture of enantiomers at the bridgehead carbons (C1, C5, C8). Subsequent chiral resolution – typically via diastereomeric salt formation using chiral acids (e.g., dibenzoyl-L-tartaric acid) or chiral chromatography – is mandatory to isolate the desired meso-(1R,5S,8R) isomer. This resolution step introduces significant complexity, reduces overall yield (often by 40-50%), and increases production costs substantially due to the requirement for expensive chiral stationary phases or resolving agents [6] [8].
In contrast, meso-selective routes leverage chiral catalysts (e.g., cinchona alkaloid derivatives for phase-transfer catalysis) or chiral auxiliaries bound to precursors before cyclization. These methods directly furnish the desired meso isomer with high enantiomeric excess (ee > 95%) and diastereomeric purity, eliminating the need for post-cyclization resolution [6]. While potentially requiring lower step-counts for isolating the pure isomer, these routes demand stringent control over reaction parameters (temperature, catalyst loading, solvent purity) and often involve more expensive catalytic systems initially. The long-term efficiency and purity advantages favor meso-selective synthesis, especially for pharmaceutical applications where stereochemical homogeneity is critical. Key metrics include the enantiomeric ratio (er) achieved in the cyclization (>98:2) and the overall atom economy, which tends to be higher for stereoselective pathways despite potentially lower initial cyclization yields [7] [8]. The rigid geometry of the meso-(1R,5S,8R) isomer also often leads to superior crystallinity, facilitating final purification.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1